Boronic Acid pKa Lowered by ~1.6 Units via 3-Nitro Substitution vs. Non-Nitro Piperidine Analog
The boronic acid pKa of (3-nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid is 6.47 ± 0.10 (predicted) , which is 1.60 log units lower than that of its direct non-nitro analog 3-(piperidine-1-carbonyl)phenylboronic acid (CAS 850568-34-2), whose predicted pKa is 8.07 ± 0.10 . This pKa shift is driven by the electron-withdrawing meta-nitro group (Hammett σₘ = +0.71) and positions the target compound closer to physiological pH, enhancing its fraction of reactive boronate anion at pH 7.4 relative to the non-nitro comparator.
| Evidence Dimension | Boronic acid ionization constant (pKa) |
|---|---|
| Target Compound Data | 6.47 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-(Piperidine-1-carbonyl)phenylboronic acid (CAS 850568-34-2): pKa 8.07 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = -1.60 units (target more acidic by ~40-fold in Kₐ) |
| Conditions | Predicted pKa values from ChemicalBook database; ACD/Labs Percepta platform |
Why This Matters
A lower boronic acid pKa increases the fraction of the more nucleophilic boronate form at neutral pH, which can accelerate Suzuki coupling transmetalation and enhance diol-binding capacity in sensor or inhibitor applications.
